REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH3:6][O:7][CH2:8][CH:9]([OH:11])[CH3:10].C(N(CC)CC)C>ClCCl>[CH3:1][S:2]([O:11][CH:9]([CH3:10])[CH2:8][O:7][CH3:6])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
2.86 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
COCC(C)O
|
Name
|
|
Quantity
|
10.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
2M hydrochloric acid, dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |